2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile
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Overview
Description
2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile is an organic compound with the molecular formula C16H15N3S This compound is known for its unique structural properties, which include a thiophene ring, a dimethylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The compound can engage in π-π interactions and hydrogen bonding with various biomolecules, influencing their function. The presence of the dimethylamino group allows for potential interactions with nucleophilic sites, while the thiophene ring can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile: A closely related compound with similar structural features.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another compound with a dimethylamino group and a conjugated system.
Uniqueness
The uniqueness of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile lies in its combination of a thiophene ring, a dimethylamino group, and a carbonitrile group. This combination imparts distinct electronic and structural properties, making it valuable for various applications in materials science and organic synthesis .
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[3-[4-(dimethylamino)phenyl]prop-2-enylideneamino]thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3 |
InChI Key |
XYMBBTKJKCCZMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N |
Origin of Product |
United States |
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